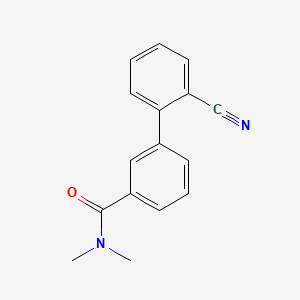

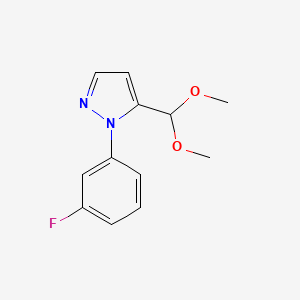

3-(2-Cyanophenyl)-N,N-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” is a complex organic molecule. It likely contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “3-(2-Cyanophenyl)-N,N-dimethylbenzamide” were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .Chemical Reactions Analysis

The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Improvements and Influences The synthesis of benzamide derivatives like 2-amino-5-cyano-N,3-dimethylbenzamide has been optimized to use safer reagents, such as thionyl chloride instead of phosgene, leading to improved yields. This study also investigated how factors like methylamine, reaction temperature, solvent, and pyridine derivatives affect the reaction (Lin Xue, 2013).

Molecular Structure and Intermolecular Interactions The molecular structure of certain benzamide compounds has been extensively studied. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, with its molecular structure determined through X-ray diffraction and DFT calculations. The study emphasizes the influence of intermolecular interactions on molecular geometry, particularly how these interactions affect bond lengths, angles, and dihedral angles (Sedat Karabulut et al., 2014).

Chemical Reactions and Applications

Synthesis of DEET A novel procedure involving COMU as a coupling reagent has been developed to synthesize N,N-diethyl-3-methylbenzamide (DEET), a compound structurally similar to benzamide derivatives. This method provides insights into carbonyl reactivity and amide bond formation, offering educational value and practical applications (Jonathan M. Withey & Andrea Bajic, 2015).

Electrophilicity-Nucleophilicity Relations The study of electrophilic probes like N,N-Dimethyl-4-aminophenyl cation provides valuable insights into the reactivity of nucleophiles. Understanding the interaction dynamics between electrophiles and nucleophiles is crucial for various chemical syntheses and applications (V. Dichiarante, M. Fagnoni, & A. Albini, 2008).

Organic Sensitizers for Solar Cells Benzamide derivatives are also found in the field of solar energy. Organic sensitizers with a structure involving cyanoacrylic groups have shown high efficiency in photon-to-current conversion, demonstrating the potential of benzamide-related compounds in enhancing solar cell performance (Sanghoon Kim et al., 2006).

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as 2-cyanophenylboronic acid, are used in the synthesis of pyridine inhibitors of tak1 . TAK1 is a kinase involved in various cellular processes, including inflammation, apoptosis, and cell growth .

Mode of Action

Related compounds like perampanel, a noncompetitive ampa glutamate receptor antagonist, are known to decrease neuronal excitation by non-competitive inhibition of the ampa receptor . This suggests that 3-(2-Cyanophenyl)-N,N-dimethylbenzamide might interact with its targets in a similar manner.

Biochemical Pathways

It is known that 2-cyanophenylboronic acid participates in the discovery and synthesis of 1,2,4-triazoles as novel allosteric valosine containing protein (vcp) inhibitors . VCP is found highly abundant in various tumor types, suggesting a potential target in cancer therapy .

Result of Action

Related compounds like perampanel are known to inhibit neuronal excitation in the central nervous system, leading to effects such as decreased psychomotor performance .

特性

IUPAC Name |

3-(2-cyanophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXJVNLPVPGUEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742834 |

Source

|

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyanophenyl)-N,N-dimethylbenzamide | |

CAS RN |

1365271-34-6 |

Source

|

| Record name | 2′-Cyano-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine](/img/structure/B580710.png)

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)